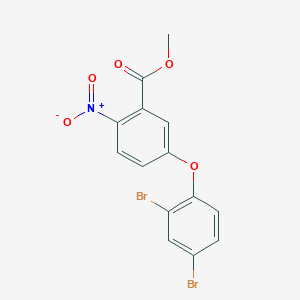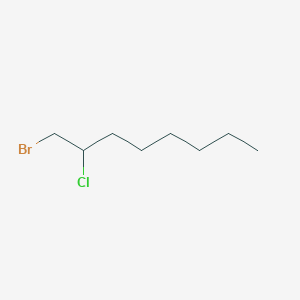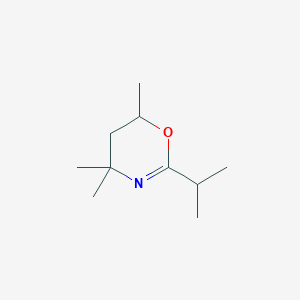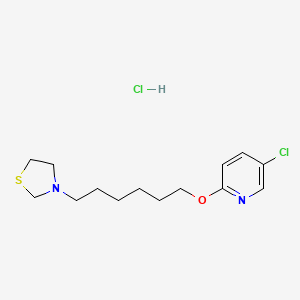
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride is a chemical compound that features a thiazolidine ring substituted with a 6-(5-chloro-2-pyridyloxy)hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.
Attachment of the 6-(5-chloro-2-pyridyloxy)hexyl Group: This step involves the reaction of the thiazolidine ring with a 6-(5-chloro-2-pyridyloxy)hexyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agriculture: It may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring and the pyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine Derivatives: Other thiazolidine derivatives may have similar structures but different substituents, leading to variations in activity and applications.
Pyridine Derivatives: Compounds with a pyridine ring and different substituents can also be compared to highlight the unique properties of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazolidine ring and the 6-(5-chloro-2-pyridyloxy)hexyl group. This combination imparts unique chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
40771-33-3 |
|---|---|
Formule moléculaire |
C14H22Cl2N2OS |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
3-[6-(5-chloropyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c15-13-5-6-14(16-11-13)18-9-4-2-1-3-7-17-8-10-19-12-17;/h5-6,11H,1-4,7-10,12H2;1H |
Clé InChI |
CTLQCKNLIJCWJU-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1CCCCCCOC2=NC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



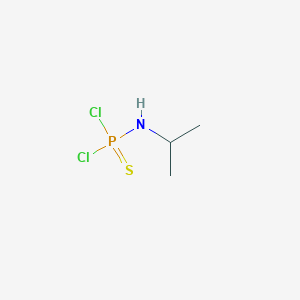
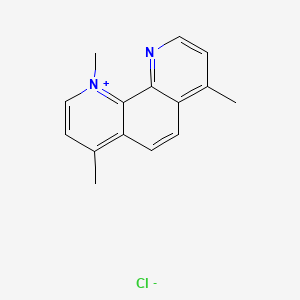
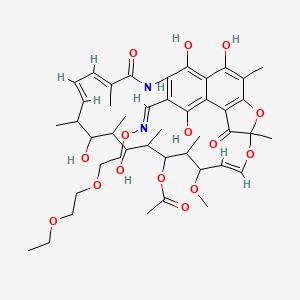
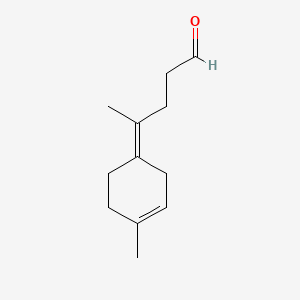
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)


